molecular formula C12H11F3N2O2S B2860588 N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide CAS No. 433315-38-9

N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide

Número de catálogo: B2860588
Número CAS: 433315-38-9
Peso molecular: 304.29
Clave InChI: AUTFGQRYVXLKMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide is a heterocyclic compound featuring a benzothiazine core substituted with a trifluoromethyl group at position 6 and an acetamide side chain. The benzothiazine scaffold is characterized by a six-membered ring containing sulfur and nitrogen atoms, with the 3-oxo group contributing to its electronic and conformational properties. The trifluoromethyl (-CF₃) substituent enhances metabolic stability and lipophilicity, while the N-methyl acetamide moiety influences solubility and intermolecular interactions.

Propiedades

IUPAC Name

N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2S/c1-16-10(18)5-9-11(19)17-7-4-6(12(13,14)15)2-3-8(7)20-9/h2-4,9H,5H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTFGQRYVXLKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide (commonly referred to as compound 1) is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Compound 1 features a benzothiazine core with a trifluoromethyl substituent, which is known to enhance biological activity due to the electron-withdrawing nature of fluorine. The chemical structure can be represented as follows:

N methyl 2 3 oxo 6 trifluoromethyl 4H 1 4 benzothiazin 2 yl acetamide\text{N methyl 2 3 oxo 6 trifluoromethyl 4H 1 4 benzothiazin 2 yl acetamide}

Biological Activity Overview

Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiazine have shown cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Mechanism of Action
The mechanism of action for compound 1 involves interaction with specific protein targets within cancer cells. Molecular dynamics simulations suggest that it primarily engages in hydrophobic interactions with target proteins, which may lead to apoptosis in malignant cells .

Antimicrobial Activity
In addition to its antitumor effects, compound 1 has demonstrated antimicrobial properties. Studies have shown that derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics such as norfloxacin . The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups (like trifluoromethyl) enhances antibacterial efficacy.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the benzothiazine scaffold affect biological activity:

Substituent Effect on Activity
Trifluoromethyl groupIncreases potency against tumor cells
Methyl group at N-positionEnhances solubility and bioavailability
Variations on the benzene ringModulates interaction with target proteins

These findings suggest that careful tuning of substituents can optimize the therapeutic profile of benzothiazine derivatives.

Case Studies and Research Findings

  • Antitumor Efficacy in Preclinical Models
    A study conducted on various benzothiazine derivatives showed that compound 1 exhibited significant growth inhibition in cultured tumor cell lines. The most potent derivatives were identified through MTT assays, leading to further exploration in animal models .
  • Antimicrobial Testing
    In vitro assessments revealed that compound 1 and its analogs exhibited strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using standard dilution methods .
  • Molecular Docking Studies
    Docking studies have elucidated potential binding interactions between compound 1 and target proteins involved in cancer progression and bacterial resistance mechanisms. These insights are crucial for understanding how structural modifications can enhance efficacy .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituent on Benzothiazine Acetamide Side Chain Key Structural Differences
N-methyl-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide -CF₃ at C6 N-methyl Reference compound
N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide -CF₃ at C6 2-cyanophenyl Cyano group introduces strong electron-withdrawing effects
N-(4-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide -CF₃ at C6 4-nitrophenyl Nitro group enhances polarity and redox activity
N-(2-propoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide -CF₃ at C6 2-propoxyphenyl Propoxy group increases lipophilicity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core (no thiazine ring) Phenyl Replacement of thiazine with thiazole alters ring strain and conjugation

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group (-CF₃) increases logP values across analogs. Alkoxy substituents (e.g., propoxy in , butoxy in ) further enhance lipophilicity compared to polar groups like nitro (-NO₂) or cyano (-CN) .
  • Molecular Weight: Ranges from 356.44 g/mol (non-CF₃ analogs) to 438.46 g/mol (butoxyphenyl derivative), impacting bioavailability .
  • Acid-Base Behavior: The pKa of the benzothiazine NH group varies; electron-withdrawing substituents (e.g., -CN, -NO₂) reduce basicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.